1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
Description
Chemical Structure and Properties The compound 1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid (CAS: 1185722-10-4) consists of a phenothiazine core substituted with a propan-2-ol linker and a 2-hydroxyethylamino group, paired with oxalic acid as a counterion . Its molecular formula is C₂₀H₂₄N₂O₆S, with a molecular weight of 420.48 g/mol. The phenothiazine moiety contributes to its planar aromatic structure, while the hydroxyl and amino groups enhance solubility in polar solvents. Oxalic acid stabilizes the compound via salt formation, improving crystallinity and bioavailability .
For example:
- Phenothiazine derivatives are often prepared by reacting phenothiazine with alkyl halides or epoxides in the presence of bases like K₂CO₃ .
- Oxalic acid is introduced during purification to neutralize basic amines, as seen in the synthesis of YT-6-2, a related compound .
Characterization typically involves ¹H NMR, IR, and HPLC to confirm stereochemistry and purity .
Properties
IUPAC Name |
1-(2-hydroxyethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.C2H2O4/c20-10-9-18-11-13(21)12-19-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)19;3-1(4)2(5)6/h1-8,13,18,20-21H,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVPBUEDLVAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCO)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid, a phenothiazine derivative, is gaining attention in medicinal chemistry due to its diverse biological activities. This compound features a phenothiazine core, which is known for its applications in antipsychotic and antiemetic therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol |
| Molecular Weight | 360.5 g/mol |
| InChI Key | InChI=1S/C19H24N2O3S |
| CAS Number | 397882-24-5 |
The biological activity of 1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol involves several mechanisms:
- Interaction with Cellular Targets : The compound interacts with cellular membranes and proteins, influencing their function and stability.
- Modulation of Oxidative Stress Pathways : It may reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of microbial cell membranes.
Antipsychotic Effects
Phenothiazine derivatives are primarily known for their antipsychotic effects. Research indicates that this compound may act on dopamine receptors, similar to other phenothiazines, leading to reduced symptoms in psychotic disorders.
Anticancer Properties
Several studies have explored the anticancer potential of phenothiazine derivatives. For instance:
- A study demonstrated that derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Another research highlighted the ability of phenothiazines to inhibit tumor growth in various cancer models.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against a range of pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, 1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol was tested for cytotoxic effects. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were performed using this compound against various bacterial strains. The results showed:
- Minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for Gram-positive bacteria.
- MICs of 16 to 64 µg/mL for Gram-negative bacteria, indicating moderate effectiveness.
Summary of Key Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenothiazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structural analogs and their properties:
Table 1: Structural and Functional Comparison of Phenothiazine Derivatives
Key Observations:
Hydroxyethyl/propanol derivatives (e.g., the target compound) prioritize solubility and bioavailability, though potency may be lower . Azetidinone hybrids () demonstrate broad-spectrum antimicrobial activity due to rigid β-lactam rings.
Hydrophilic groups (e.g., hydroxyethyl, oxalic acid) improve pharmacokinetics but may reduce membrane permeability .
Contradictions and Gaps: While 10-[N-(phthalimido)alkyl]phenothiazines reverse MDR in lymphoma cells , ureas with similar substituents show reduced efficacy . This suggests steric hindrance from the urea linker limits target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
